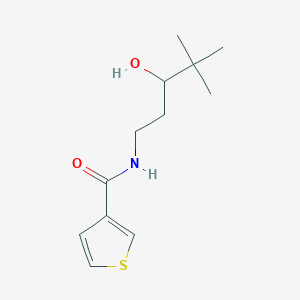

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-12(2,3)10(14)4-6-13-11(15)9-5-7-16-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWMQKVXMPGCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide can be achieved through several methods. One common approach involves the condensation reaction between thiophene-3-carboxylic acid and 3-hydroxy-4,4-dimethylpentylamine. This reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of brominated or nitrated thiophene derivatives.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Analysis :

- Electron-withdrawing/donating groups: Amino or acetyl groups alter electronic properties, affecting reactivity and binding .

- Steric effects : Bulky substituents (e.g., dimethyl, adamantyl) may hinder interactions with biological targets .

Amide Side Chain Modifications

Analysis :

Analysis :

- Cyclization vs. coupling: Cyclization is preferred for amino-substituted thiophenes, while cross-coupling enables alkynyl/aryl diversification .

- Challenges for target synthesis : The branched hydroxyalkyl side chain may require protective group strategies to prevent side reactions.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxyl group and a branched alkyl chain. Its chemical formula is , which allows for various interactions with biological targets. The presence of the hydroxyl group and amide moiety enables hydrogen bonding, while the thiophene ring can engage in π-π interactions, enhancing binding affinity to target enzymes and receptors.

The biological activity of this compound is attributed to its ability to modulate specific molecular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines and oxidative stress.

- Receptor Interaction : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : The thiophene structure enhances interaction with microbial enzymes, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : Studies indicate that this compound may reduce inflammation through its action on specific inflammatory pathways .

- Anticancer Potential : Preliminary studies have shown that derivatives of thiophene carboxamides exhibit anticancer activity against various cell lines, including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer) .

Table 1: Summary of Biological Activities

Case Study: JNK Inhibition

Recent studies have highlighted the role of thiophene carboxamide derivatives as inhibitors of c-Jun N-terminal kinase (JNK). These compounds were found to function as ATP mimetics, providing a pathway for further drug development targeting inflammatory diseases. For instance, modifications to the thiophene structure significantly influenced their inhibitory potency, with some derivatives showing IC50 values as low as 1.8 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.